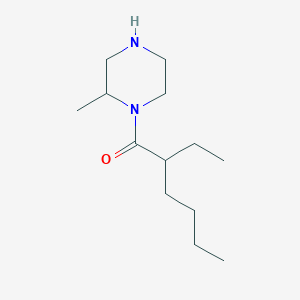

2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one

Description

2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one is a ketone derivative featuring a hexanone backbone substituted with an ethyl group at the C2 position and a 2-methylpiperazine moiety at the C1 position. The compound’s molecular formula is C13H25N2O, with a molecular weight of 225.35 g/mol.

Properties

IUPAC Name |

2-ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-4-6-7-12(5-2)13(16)15-9-8-14-10-11(15)3/h11-12,14H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXUDMYHJNOLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one typically involves the reaction of 2-methylpiperazine with an appropriate hexanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperazine derivatives with different functional groups.

Scientific Research Applications

2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or drug precursor.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 2-ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one and related compounds:

*TTEH: 2-Ethyl-1-(thieno[3,4-b]thiophen-2-yl)hexan-1-one

Key Findings

Impact of Piperazine Substitution

- Positional Isomerism: The methyl group’s position on the piperazine ring (C2 vs. The 2-methyl derivative is less commonly listed in supplier databases compared to its 3-methyl counterpart .

- This derivative is utilized as a versatile intermediate in medicinal chemistry .

Aromatic vs. Heterocyclic Substituents

- Phenolic Derivatives: Compounds like 1-(2-hydroxy-4-methylphenyl)-1-hexanone exhibit biological activities such as germination inhibition and PET (phosphatidylethanolamine-binding protein) inhibition, likely due to their aromatic hydroxyl groups . These properties contrast with the piperazine-containing analogs, which are more relevant to CNS-targeted applications.

- TTEH: The thienothiophene substituent in TTEH promotes a flat molecular structure, leading to high crystallinity and superior material stability in polymer applications compared to twisted analogs like DTPD derivatives .

Pharmacological Contrasts

- N-Ethyl Hexylone: A synthetic cathinone with a benzodioxolyl group, this compound acts as a stimulant, highlighting how electron-rich aromatic systems drive psychoactivity. In contrast, the piperazine-containing hexanones lack reported stimulant properties, suggesting divergent biological targets .

Biological Activity

2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molar mass of 212.33 g/mol. Its structure features a hexanone backbone with an ethyl group and a piperazine moiety, which contribute to its unique chemical properties and potential biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly neurotransmitter receptors and enzymes. The piperazine ring can modulate the activity of these targets, influencing various biological pathways.

Key Interactions

- Neurotransmitter Receptors : The compound may interact with serotonin and dopamine receptors, potentially affecting mood and cognitive functions.

- Enzymatic Activity : It has been observed to influence enzyme activity related to neurotransmitter metabolism, which could have implications for neurological disorders.

Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuropharmacological effects, including:

- Cognitive Enhancement : Potential procognitive-like activity has been noted in compounds structurally related to this compound .

- Neuroprotection : Similar compounds have demonstrated protective effects against neurotoxicity in cell models, indicating a need for further investigation into this compound's neuroprotective capabilities.

Case Studies

While specific case studies focusing solely on this compound are scarce, studies on related compounds provide insight into its potential effects. For instance:

- A study on a structurally similar piperazine derivative revealed significant activity against hERG ion channels, suggesting that modifications in the piperazine structure could influence cardiac safety profiles .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Ethyl and methyl groups on piperazine | Potential neuropharmacological effects |

| 1-(2-Methylpiperazin-1-yl)hexan-1-one | Lacks ethyl group | Limited biological activity |

| 2-Ethyl-1-(piperazin-1-yl)hexan-1-one | Lacks methyl group on piperazine | Antitumor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.